molecular formula C18H15N5O6S2 B587805 Necrosulfonamide-d4

Necrosulfonamide-d4

Cat. No.: B587805
M. Wt: 465.5 g/mol
InChI Key: FNPPHVLYVGMZMZ-GTQWLDGCSA-N
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Description

Necrosulfonamide-d4 is a deuterium-labeled derivative of Necrosulfonamide, a compound known for its role as a necroptosis inhibitor. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions. This compound is primarily used in scientific research to study the mechanisms of necroptosis and to develop potential therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Necrosulfonamide-d4 involves the incorporation of deuterium atoms into the Necrosulfonamide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Necrosulfonamide-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Necrosulfonamide-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.

    Biology: Employed in cell biology to study necroptosis and its role in various diseases.

    Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting necroptosis pathways

Mechanism of Action

Necrosulfonamide-d4 exerts its effects by selectively targeting the mixed lineage kinase domain-like protein (MLKL). It covalently binds to a specific cysteine residue (Cys86) on MLKL, preventing its oligomerization and translocation to the plasma membrane. This disruption inhibits the formation of the necrosome complex, thereby blocking the necroptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Necrosulfonamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool in drug development and research .

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-GTQWLDGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC=CN=C3OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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